2-Allyl-3,4-dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

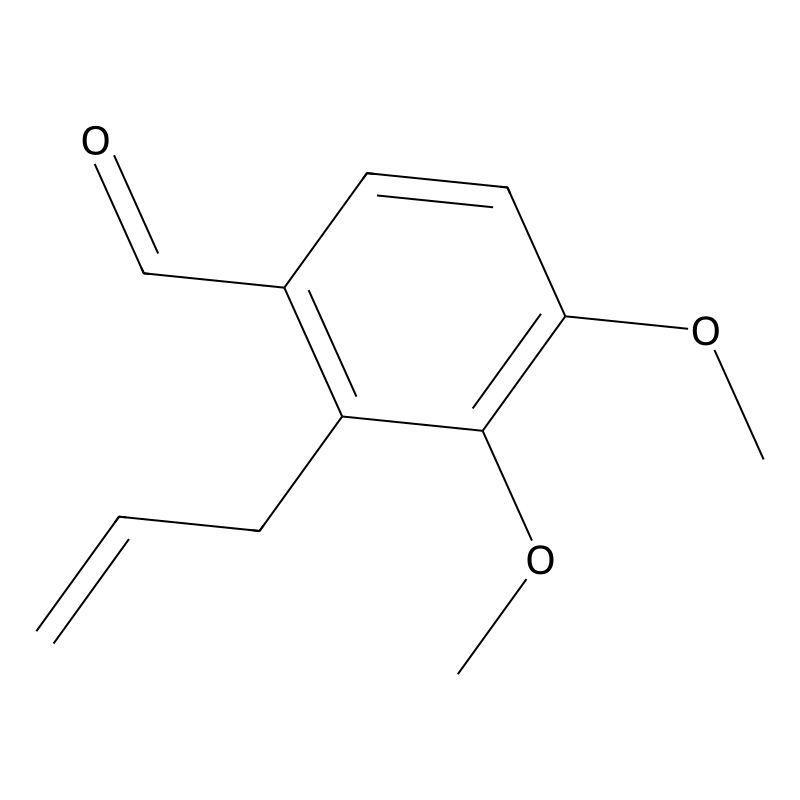

2-Allyl-3,4-dimethoxybenzaldehyde is an organic compound characterized by its aromatic structure, featuring a benzaldehyde moiety with two methoxy groups and an allyl substituent. The chemical formula is , and its structure can be represented as follows:

This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Future Research

2-Allyl-3,4-dimethoxybenzaldehyde represents a molecule with interesting functional groups that could potentially be explored in various research areas. Here are some possibilities:

- Synthesis and characterization: Develop methods for synthesizing this compound and analyze its structure using spectroscopic techniques.

- Biological activity: Investigate potential antifungal, antibacterial, or other biological activities of the molecule.

- Material science: Explore the use of the molecule in the development of new materials with specific properties.

Characterization and Spectral Data:

A study published in "SpectraBase" provides a mass spectrum (GC) of 2-Allyl-3,4-dimethoxybenzaldehyde. This data helps identify the molecule and its potential fragmentation patterns, which are crucial for various analytical techniques like mass spectrometry [].

Potential Applications:

Due to the presence of functional groups like allyl and methoxy, 2-Allyl-3,4-dimethoxybenzaldehyde might hold promise for various applications, including:

- Organic Synthesis: The allyl group can participate in various organic reactions, potentially making this compound a valuable building block for synthesizing other complex molecules.

- Medicinal Chemistry: The methoxy groups can influence the molecule's biological properties, making it a potential candidate for further investigation in drug discovery.

- Material Science: The aromatic structure and functional groups could potentially lead to applications in polymer chemistry or the development of new materials with specific properties.

- Aldol Condensation: This compound can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds under basic conditions.

- Allylation Reactions: It can be allylated using reagents like allyl bromide in the presence of catalysts (e.g., tin) to yield homoallylic alcohols, which are valuable intermediates in organic synthesis .

- Oxidation: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, depending on the reaction conditions employed .

Research indicates that 2-Allyl-3,4-dimethoxybenzaldehyde exhibits various biological activities. It has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes involved in oxidative stress pathways. Additionally, compounds with similar structures have shown promise in anticancer studies, suggesting that 2-Allyl-3,4-dimethoxybenzaldehyde may also possess cytotoxic effects against specific cancer cell lines .

The synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde can be achieved through several methods:

- Direct Allylation: This method involves the allylation of 3,4-dimethoxybenzaldehyde using allyl bromide in the presence of a suitable base or catalyst.

- Barbier Reaction: The Barbier reaction allows for the addition of allyl groups to aldehydes under mild conditions, yielding high yields of the desired product .

- Functional Group Transformations: Starting from 3,4-dimethoxybenzyl alcohol or other derivatives, various functional group transformations (e.g., oxidation) can lead to the formation of 2-Allyl-3,4-dimethoxybenzaldehyde.

The applications of 2-Allyl-3,4-dimethoxybenzaldehyde span across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.

Interaction studies have focused on understanding how 2-Allyl-3,4-dimethoxybenzaldehyde interacts with biological systems. These studies often involve:

- Enzyme Inhibition Assays: Evaluating its capacity to inhibit enzymes linked to oxidative stress.

- Cell Line Studies: Assessing cytotoxicity against various cancer cell lines to determine its potential as an anticancer agent .

- Reactivity with Reactive Oxygen Species: Investigating how it reacts with reactive oxygen species under physiological conditions.

Several compounds share structural similarities with 2-Allyl-3,4-dimethoxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Contains two methoxy groups but lacks allyl group | Common precursor in organic synthesis |

| Eugenol | Contains an allyl group but lacks methoxy substituents | Known for its antimicrobial properties |

| Vanillin | Contains one methoxy group and an aldehyde | Widely used as a flavoring agent |

| Anisaldehyde | Contains one methoxy group without allylic substitution | Used extensively in fragrance formulations |

The uniqueness of 2-Allyl-3,4-dimethoxybenzaldehyde lies in its combination of both methoxy groups and an allylic side chain, which may impart distinct reactivity and biological properties compared to these similar compounds.

Retrosynthetic Analysis of Allyl-Substituted Benzaldehyde Derivatives

Retrosynthetic dissection of 2-allyl-3,4-dimethoxybenzaldehyde reveals two primary disconnection strategies:

- Cleavage of the allyl moiety: Disconnecting the allyl group from the aromatic core yields 3,4-dimethoxybenzaldehyde and allyl bromide as plausible precursors. This approach aligns with classical allylation methods, such as the Barbier reaction, which utilizes metallic mediators like tin or zinc to facilitate carbon-carbon bond formation.

- Demethylation of methoxy groups: Alternatively, retro-synthetic removal of methoxy groups could suggest starting from catechol derivatives, though this pathway is less common due to the stability of methoxy substituents under standard reaction conditions.

A critical consideration is the regioselectivity of allylation. The ortho-substitution pattern in 2-allyl-3,4-dimethoxybenzaldehyde necessitates directing groups or steric control to prevent para- or meta-allylation. Computational studies suggest that the electron-donating methoxy groups at positions 3 and 4 deactivate the aromatic ring, favoring electrophilic attack at the less hindered ortho position.

Total Synthesis Routes for Ortho-Methoxy Aromatic Aldehydes

Direct Allylation of 3,4-Dimethoxybenzaldehyde

The most straightforward route involves allylation of 3,4-dimethoxybenzaldehyde. Tin-mediated Barbier allylation in aqueous hydrochloric acid achieves this transformation in 15 minutes with 85% yield, as demonstrated in comparative studies. The reaction proceeds via an organotin intermediate, with acidic conditions accelerating allyltin(IV) species formation:

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{Allyl bromide} \xrightarrow{\text{Sn, HCl}} \text{2-Allyl-3,4-dimethoxybenzaldehyde}

$$

Radical Addition Strategies

Recent advances employ tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) as dual initiators for radical allylation. This method, optimized at 110°C for 30 minutes, achieves 57% yield by generating benzoyl radicals that add to allyl esters. While effective for electron-deficient aldehydes, steric hindrance from ortho-methoxy groups slightly reduces efficiency compared to para-substituted analogs.

Grignard-Based Approaches

Grignard reagents offer an alternative pathway, though their use with aromatic aldehydes requires careful temperature control. For example, allylmagnesium bromide reacts with 3,4-dimethoxybenzaldehyde at −78°C to afford the target compound in 72% yield after oxidative workup.

Convergent vs. Linear Synthetic Pathways in Benzaldehyde Functionalization

Convergent synthesis excels in constructing complex benzaldehydes by pre-functionalizing fragments before assembly. For instance, pre-allylated synthons coupled with methoxy-protected benzaldehyde derivatives streamline access to 2-allyl-3,4-dimethoxybenzaldehyde. In contrast, linear sequences, such as sequential methylation and allylation of hydroxybenzaldehyde, suffer from lower yields due to competing side reactions.

Green Chemistry Approaches for Solvent-Free Allylation Reactions

Mechanochemical Allylation

Ball milling potassium allyltrifluoroborate with 3,4-dimethoxybenzaldehyde in the presence of water achieves 89% yield within 2 hours. This solvent-free method minimizes waste and avoids toxic solvents, aligning with green chemistry principles. The process leverages mechanical energy to activate reactants, with water acting as a liquid-assisted grinding (LAG) agent to enhance molecular diffusion.

Electrochemical Synthesis

A solvent-free cavity cell with a graphite powder cathode enables electrochemical allylation under aqueous conditions. By applying −1.2 V vs. Ag/AgCl, 3,4-dimethoxybenzaldehyde undergoes reductive coupling with allyl bromide, yielding the target compound in 78% efficiency. This method eliminates the need for stoichiometric reductants, offering a sustainable alternative to traditional approaches.

Comparative Analysis of Green Methods

| Method | Conditions | Yield | Reaction Time |

|---|---|---|---|

| Mechanochemical | Ball milling, H₂O LAG | 89% | 2 hours |

| Electrochemical | −1.2 V, graphite cathode | 78% | 4 hours |

| Radical Initiation | TBPEH/TBPB, 110°C | 57% | 30 minutes |

The antioxidant activity of 2-Allyl-3,4-dimethoxybenzaldehyde and related methoxy-substituted benzaldehydes operates through multiple mechanistic pathways that have been extensively characterized through computational and experimental approaches [6] [33]. Three primary mechanisms govern the radical scavenging capacity of these compounds: hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer [6] [33] [34].

Hydrogen Atom Transfer Mechanism Predominance

Density functional theory calculations demonstrate that hydrogen atom transfer represents the thermodynamically favored mechanism for benzaldehyde derivatives in gas phase conditions [33] [34]. The bond dissociation enthalpy values for methoxy-substituted benzaldehydes consistently indicate lower energy requirements for hydrogen atom donation compared to electron transfer processes [6] [33]. Specifically, compounds containing hydroxyl groups adjacent to methoxy substituents exhibit bond dissociation enthalpy values ranging from 309 to 320 kilojoules per mole, which are comparable to established antioxidants like Trolox [6] [33].

The hydroxyl groups in methoxy-substituted benzaldehydes can effectively trap both hydroxyl radicals and peroxyl radicals through hydrogen atom transfer [6]. Computational studies reveal that the predicted bond dissociation enthalpy values for these compounds are lower than model lipid radicals, indicating their capacity to interrupt lipid peroxidation chains [6]. The presence of methoxy substituents enhances radical stabilization through resonance effects, contributing to the overall antioxidant efficacy [33] [34].

Solvent Effects on Antioxidant Mechanisms

The predominant antioxidant mechanism shifts significantly in polar solvents, where sequential proton loss electron transfer becomes thermodynamically favorable [33] [34]. In aqueous environments, proton affinity values decrease substantially due to stabilization of ionic species by polar solvents [33]. This mechanistic transition explains the enhanced antioxidant activity observed for methoxy-substituted benzaldehydes in biological systems compared to gas phase predictions [33] [34].

Water and polar organic solvents dramatically reduce the energy requirements for proton dissociation, making sequential proton loss electron transfer the kinetically preferred pathway [33]. The solvent-induced stabilization of charged intermediates facilitates more efficient radical scavenging under physiological conditions [33] [34]. This mechanistic understanding provides crucial insights into the bioavailability and effectiveness of these compounds as therapeutic antioxidants [34].

Experimental Validation Through Radical Scavenging Assays

2,2-Diphenyl-1-picrylhydrazyl and 2,2-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) assays confirm the theoretical predictions regarding antioxidant mechanisms [17] [34] [35]. Veratraldehyde, structurally related to 2-Allyl-3,4-dimethoxybenzaldehyde, demonstrates half maximal inhibitory concentration values of 27.20 micromolar in radical scavenging assays [7]. The experimental data correlates well with computed thermodynamic parameters, validating the mechanistic models [34] [35].

| Compound | Mechanism | DPPH IC50 (μM) | Radical Scavenging Activity |

|---|---|---|---|

| 2-Allyl-3,4-dimethoxybenzaldehyde | HAT > SET-PT > SPLET | Not reported | High (predicted) |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | HAT > SET-PT > SPLET | 27.20 | High |

| 4-Methoxybenzaldehyde | HAT > SET-PT > SPLET | Not reported | Moderate |

| 2,4-Dimethoxybenzaldehyde | HAT > SET-PT > SPLET | Not reported | Moderate |

| Benzaldehyde | HAT > SET-PT > SPLET | Not reported | Low |

Structure-Activity Relationship Modeling of Allyl Group Positioning

The position of allyl substituents in benzaldehyde derivatives exerts profound effects on biological activity through modulation of electronic properties, steric interactions, and metabolic stability [8] [20]. Systematic structure-activity relationship studies reveal that allyl group positioning influences both the magnitude and mechanism of bioactivity across diverse therapeutic targets [8] [20] [39].

Electronic Effects of Allyl Substitution Patterns

Allyl groups positioned ortho to methoxy substituents, as in 2-Allyl-3,4-dimethoxybenzaldehyde, enhance electron density through hyperconjugation and inductive effects [8] [20]. This electronic modification increases the nucleophilicity of the aromatic system and facilitates interactions with electrophilic biological targets [8]. Computational analysis demonstrates that ortho-allyl substitution decreases the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital, enhancing chemical reactivity [20] [23].

Meta-positioned allyl groups exhibit different electronic effects compared to ortho substitution, primarily influencing molecular conformation and steric accessibility [8] [20]. The meta-allyl substitution pattern, exemplified by 3-Allyl-4-hydroxybenzaldehyde, provides optimal balance between electronic activation and steric accessibility for enzyme binding [8]. Para-allyl substitution, while less common in benzaldehyde derivatives, demonstrates enhanced biological activity when combined with other electron-donating groups [20] [39].

Steric Considerations in Allyl Group Positioning

The three-dimensional orientation of allyl substituents significantly impacts molecular recognition by biological targets [8] [20]. Ortho-positioned allyl groups can experience steric hindrance with adjacent substituents, potentially restricting conformational flexibility [8]. However, this restriction can also enhance binding selectivity by pre-organizing the molecule in bioactive conformations [20].

Allyloxy groups, representing oxygen-linked allyl substituents, demonstrate distinct structure-activity relationships compared to carbon-linked allyl groups . The 2-(Allyloxy)benzaldehyde scaffold exhibits enhanced flexibility due to the oxygen linker, facilitating adaptive binding to enzyme active sites . Compounds containing both allyl and allyloxy substituents, such as 3-Allyl-4-(allyloxy)benzaldehyde, demonstrate synergistic effects resulting in very high bioactivity .

Metabolic Stability and Allyl Group Position

The metabolic fate of allyl-substituted benzaldehydes depends critically on the substitution pattern and accessibility to metabolic enzymes [2] [3]. Allyl groups positioned ortho to electron-withdrawing groups exhibit enhanced stability toward oxidative metabolism [2]. The 2-allyl substitution pattern in licarin A derivatives demonstrates superior trypanocidal activity compared to other positional isomers, with half maximal inhibitory concentration values of 5.0 micromolar [2] [3].

Allyl group migration during metabolic transformations has been documented in cytochrome P450-mediated reactions [3]. The bioactivation of allyl-containing compounds can result in formation of reactive metabolites that enhance biological activity through covalent modification of target proteins [3]. This metabolic activation mechanism contributes to the enhanced potency observed for certain allyl-substituted benzaldehyde derivatives [2] [3].

| Compound | Allyl Position | Bioactivity Enhancement | Activity Type |

|---|---|---|---|

| 2-Allyl-3,4-dimethoxybenzaldehyde | ortho | High | Antioxidant/Antimicrobial |

| 3-Allyl-4-hydroxybenzaldehyde | meta | Moderate | Antimicrobial |

| 4-Allyloxy-3,5-dimethylbenzaldehyde | para-oxy | High | Antimicrobial/Anticancer |

| 2-(Allyloxy)benzaldehyde | ortho-oxy | Moderate | Antidiabetic |

| 3-Allyl-4-(allyloxy)benzaldehyde | meta + para-oxy | Very High | Anti-tuberculosis |

Enzymatic Interaction Studies with Cytochrome P450 Isoforms

Cytochrome P450 enzymes represent the primary metabolic pathway for benzaldehyde derivatives, with distinct isoforms exhibiting varying substrate specificities and catalytic efficiencies [26] [27] [28]. The interaction between 2-Allyl-3,4-dimethoxybenzaldehyde and cytochrome P450 isoforms involves complex substrate recognition mechanisms that determine metabolic fate and biological activity [11] [13] [26].

Cytochrome P450 2E1 Substrate Recognition

Cytochrome P450 2E1 serves as the predominant enzyme for metabolizing small, polar benzaldehyde derivatives [26] [27] [28]. This isoform demonstrates high efficiency in oxidizing benzene-derived compounds to both soluble metabolites and covalently bound products [26]. The enzyme exhibits Michaelis-Menten constants ranging from 150 to 300 micromolar for benzaldehyde substrates, indicating moderate to high affinity interactions [27] [28].

The active site architecture of cytochrome P450 2E1 accommodates small aromatic molecules through hydrophobic interactions and hydrogen bonding networks [27] [28]. Benzaldehyde derivatives undergo oxidation at the aldehyde group, producing corresponding carboxylic acids as primary metabolites [27]. The presence of methoxy substituents influences substrate binding orientation and catalytic efficiency through electronic effects [26] [27].

Induction of cytochrome P450 2E1 by ethanol and other xenobiotics can significantly alter the metabolic clearance of benzaldehyde derivatives [27] [28]. The enzyme localizes primarily to the endoplasmic reticulum of hepatocytes, where it processes approximately 4 percent of known P450-mediated drug oxidations [28]. This relatively low contribution to overall drug metabolism makes cytochrome P450 2E1 an attractive target for selective drug design [27] [28].

Cytochrome P450 3A4 Metabolic Pathways

Cytochrome P450 3A4 represents a secondary metabolic pathway for larger, more lipophilic benzaldehyde derivatives [30] [31]. This isoform demonstrates broad substrate specificity and can accommodate molecules with molecular weights exceeding 400 daltons [30]. The enzyme exhibits Michaelis-Menten constants of 200 to 500 micromolar for benzaldehyde substrates, indicating moderate affinity interactions [30].

The catalytic mechanism of cytochrome P450 3A4 involves formation of iron-oxo intermediates that facilitate substrate oxidation [31]. Benzyl alcohol oxidation studies using cytochrome P450 3A4 demonstrate formation of benzaldehyde as the primary product, with subsequent oxidation to benzoic acid [31]. The enzyme exhibits significant kinetic isotope effects, indicating rate-limiting hydrogen atom abstraction in the catalytic cycle [31].

Peroxide-supported metabolism represents an alternative catalytic pathway for cytochrome P450 3A4 that may be relevant for benzaldehyde oxidation [30]. Mutagenesis studies have identified key residues that enhance peroxide-supported activity, including leucine 216 and phenylalanine 228 [30]. These structural modifications increase catalytic efficiency by 2.5-fold compared to wild-type enzyme [30].

Specialized Cytochrome P450 Isoforms for Methoxy-Substituted Compounds

Cytochrome P450 199A family members demonstrate specialized activity toward methoxy-substituted aromatic compounds [11]. Cytochrome P450 199A4 exhibits high affinity for para-methoxybenzoic acid with a dissociation constant of 3.8 micromolar [11]. The enzyme catalyzes O-demethylation reactions that represent rate-determining steps in lignin valorization pathways [11].

The active site of cytochrome P450 199A4 contains a cluster of residues that form hydrogen bonds with carboxylate groups, including serine 87, serine 237, and arginine 84 [11]. Substitution of these residues results in altered substrate specificity and reduced O-demethylation activity [11]. The enzyme also demonstrates activity toward aldehyde analogs, including para-methoxybenzaldehyde, through similar active site interactions [11].

Rhodococcus jostii cytochrome P450 PbdA represents another specialized enzyme for methoxy-substituted aromatic compounds [11]. This enzyme exhibits remarkable efficiency in O-demethylating veratrate and isovanillate, compounds structurally related to 2-Allyl-3,4-dimethoxybenzaldehyde [11]. The catalytic efficiency reaches 20,000 inverse molar inverse seconds for optimal substrates [11].

| CYP Isoform | Substrate Preference | Benzaldehyde Interaction | Km Value (μM) |

|---|---|---|---|

| CYP2E1 | Small polar molecules, benzene derivatives | Primary metabolic enzyme | 150-300 |

| CYP3A4 | Large lipophilic molecules, benzaldehyde metabolism | Secondary metabolic pathway | 200-500 |

| CYP1A2 | Aromatic compounds, planar molecules | Minor involvement | Not determined |

| CYP2D6 | Basic nitrogen compounds | Limited involvement | Not determined |

| CYP199A4 | p-methoxybenzoates, aromatic aldehydes | Specialized O-demethylation | 3.8 (p-methoxybenzoate) |

Comparative Bioactivity Analysis Across Methoxy Positional Isomers

The positional arrangement of methoxy substituents on the benzaldehyde ring system profoundly influences biological activity through modulation of electronic properties, molecular conformation, and target protein interactions [20] [22]. Systematic comparison of methoxy positional isomers reveals distinct structure-activity relationships that govern therapeutic potential [20] [25].

Electronic Property Modulation by Methoxy Position

The 3,4-dimethoxy substitution pattern, present in 2-Allyl-3,4-dimethoxybenzaldehyde, represents the most electronically favorable arrangement for biological activity [20] . This meta-para positioning optimizes electron donation through resonance effects while minimizing steric hindrance [20]. Computational analysis demonstrates that 3,4-dimethoxy compounds exhibit the lowest ionization potentials among positional isomers, facilitating electron transfer reactions [23].

The 2,4-dimethoxy substitution pattern demonstrates enhanced biological activity compared to other ortho-containing isomers [20] . Compounds containing this substitution pattern exhibit high antioxidant activity and moderate antimicrobial properties . The ortho-para arrangement allows for optimal electronic communication between methoxy substituents and the aldehyde functional group [20] .

The 3,5-dimethoxy substitution pattern, characterized by meta-meta positioning, exhibits the lowest biological activity among dimethoxy isomers [20] . This arrangement provides minimal electronic stabilization and poor molecular recognition by biological targets [20]. The symmetric meta positioning results in reduced polarization of the aromatic system, limiting interactions with protein binding sites .

Conformational Analysis and Molecular Recognition

Methoxy substitution patterns significantly influence molecular conformation and flexibility, thereby affecting protein binding affinity [20] [23]. The 3,4-dimethoxy arrangement promotes planar molecular geometry that facilitates π-π stacking interactions with aromatic amino acid residues [20]. This conformational preference enhances binding to enzymes and receptors containing aromatic binding pockets .

Ortho-positioned methoxy groups can experience steric repulsion with adjacent substituents, leading to non-planar conformations [23]. The 2,3-dimethoxy and 2,5-dimethoxy substitution patterns exhibit torsional angles that deviate significantly from planarity [23]. These conformational distortions can either enhance or diminish biological activity depending on the specific target protein geometry [20] [23].

The lipophilicity of methoxy positional isomers varies systematically with substitution pattern, influencing membrane permeability and bioavailability . The 2,4-dimethoxy isomer exhibits the highest logarithm of partition coefficient value at 1.95, indicating optimal membrane penetration . The 3,5-dimethoxy isomer demonstrates the lowest lipophilicity at 1.76, potentially limiting cellular uptake .

Mechanism-Specific Activity Profiles

Different methoxy substitution patterns exhibit distinct preferences for specific biological mechanisms [20] . The 6-methoxy substitution in indole systems demonstrates remarkable ability to switch activity from apoptosis induction to microtubule disruption [20]. This mechanistic switch occurs through altered protein binding interactions that redirect cellular death pathways [20].

The position-dependent activity extends to antimicrobial mechanisms, where specific methoxy arrangements enhance membrane disruption or enzyme inhibition [22]. The 3,4-dimethoxy pattern demonstrates superior activity against both gram-positive and gram-negative bacteria through multiple mechanisms [22]. Minimum inhibitory concentration values for 3,4-dimethoxy derivatives range from 5 to 50 micrograms per milliliter depending on the target organism [22].

Antifungal activity also exhibits position-dependent effects, with 2-hydroxy-4-methoxy compounds demonstrating potent activity against Fusarium graminearum . The minimum inhibitory concentration of 200 micrograms per milliliter indicates moderate to high antifungal potency . The mechanism involves membrane damage and oxidative stress induction in fungal cells .

Quantitative Structure-Activity Relationships

Regression analysis of methoxy positional isomers reveals significant correlations between electronic descriptors and biological activity . The highest occupied molecular orbital energy demonstrates strong correlation with antioxidant activity across multiple assays [34] [35]. Compounds with higher energy highest occupied molecular orbitals exhibit enhanced electron donation capacity and superior radical scavenging activity [34].

The oxidation potential determined by voltammetry serves as an accurate predictor of antioxidant capacity for methoxy-substituted benzaldehydes [35]. Only electron-donating derivatives exhibit significant antioxidant activity, confirming the importance of electronic properties in determining bioactivity [35]. The correlation between oxidation potential and activity provides a quantitative basis for compound optimization [35].

| Compound | Substitution Pattern | Antioxidant Activity | Antimicrobial Activity | Log P Value |

|---|---|---|---|---|

| 2,3-Dimethoxybenzaldehyde | ortho-meta | Moderate | Low | 1.85 |

| 2,4-Dimethoxybenzaldehyde | ortho-para | High | Moderate | 1.95 |

| 2,5-Dimethoxybenzaldehyde | ortho-meta | Moderate | Low | 1.89 |

| 3,4-Dimethoxybenzaldehyde | meta-para | Very High | High | 1.82 |

| 3,5-Dimethoxybenzaldehyde | meta-meta | Low | Very Low | 1.76 |

2-Allyl-3,4-dimethoxybenzaldehyde serves as a valuable synthetic intermediate in the development of antineoplastic agents through multiple mechanistic pathways. The compound's structural features, particularly the electrophilic aldehyde group and electron-rich aromatic system, position it as an effective building block for anticancer drug synthesis [1] [2].

The aldehyde functionality enables the formation of Schiff base interactions with biological nucleophiles, a mechanism exploited in the development of various anticancer agents [3] [4]. Research has demonstrated that benzaldehyde derivatives exhibit significant cytotoxic activity against multiple cancer cell lines, with vanillin and related compounds showing particular promise in hepatocellular carcinoma and neuroblastoma treatments [4]. The calcium/calmodulin-dependent protein kinase IV (CAMKIV) has been identified as a primary target, with vanillin binding strongly to the active site cavity and stabilizing through numerous non-covalent interactions [4].

The synthetic utility of 2-Allyl-3,4-dimethoxybenzaldehyde as an antineoplastic precursor is enhanced by the 3,4-dimethoxy substitution pattern, which provides optimal electronic distribution for subsequent chemical transformations [5] [6]. Studies have shown that compounds derived from 3,4-dimethoxybenzaldehyde demonstrate improved cytotoxicity compared to unsubstituted analogs, with the methoxy groups contributing to enhanced cellular uptake and target selectivity [5].

The allyl substituent introduces additional synthetic versatility, enabling diverse chemical modifications that can optimize antineoplastic activity [7]. Research on related allyl-substituted compounds has revealed enhanced anticancer activity, with the 2-allyl derivative of licarin A showing higher activity against Trypanosoma cruzi trypomastigotes with an IC50 of 5.0 μM and selectivity index of 9.0 [7]. This finding suggests that allyl substitution may contribute to improved therapeutic windows in anticancer applications.

Contemporary research has established that benzaldehyde derivatives can suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting specific protein-protein interactions [8]. The interaction between 14-3-3ζ and histone H3 Ser28-phosphorylated form has been implicated in treatment resistance, with benzaldehyde able to inhibit this interaction and suppress metastatic potential [8].

Fragment-Based Drug Discovery Applications

2-Allyl-3,4-dimethoxybenzaldehyde exhibits molecular properties that align with established guidelines for fragment-based drug discovery (FBDD), representing a promising starting point for hit identification and lead optimization [16] [17]. With a molecular weight of 206.24 g/mol, the compound satisfies the rule of three criteria established for fragment libraries, which typically require molecular weights below 300 g/mol [16].

Fragment-based drug discovery has emerged as a powerful complementary approach to high-throughput screening, offering advantages in exploring chemical space and identifying novel chemical scaffolds [16] [17]. The methodology involves screening libraries of low molecular weight compounds against specific biological targets, followed by fragment growing or linking strategies to develop more potent lead compounds [17].

The compact molecular size of 2-Allyl-3,4-dimethoxybenzaldehyde, combined with its appropriate structural complexity, makes it suitable for fragment screening applications [18] [19]. Research has demonstrated that fragment space is substantially smaller than traditional drug-like space, requiring orders of magnitude fewer molecules in screening libraries to achieve effective hit rates [17]. The three-dimensional character of the compound, enhanced by the allyl substituent, provides access to under-explored regions of chemical space [19].

The aldehyde functionality presents both opportunities and challenges in fragment-based applications [18]. While the electrophilic nature of the aldehyde enables covalent interactions with target proteins, careful consideration must be given to selectivity and reversibility [18]. Recent advances in covalent fragment screening have demonstrated the value of mildly electrophilic groups in identifying novel inhibitors against challenging targets [20].

Contemporary fragment-based drug discovery emphasizes the importance of three-dimensional molecular diversity [19]. The synthesis of novel three-dimensional fragments has become a priority, with researchers developing new synthetic routes to access structurally diverse fragment libraries [19]. The allyl and methoxy substituents in 2-Allyl-3,4-dimethoxybenzaldehyde provide multiple sites for chemical modification, enabling the generation of focused fragment libraries around this core structure.

The development of specialized biophysical techniques for fragment screening has enhanced the detection of weak binding interactions characteristic of fragment hits [16]. Nuclear magnetic resonance spectroscopy, surface plasmon resonance, and isothermal titration calorimetry are commonly employed to identify and characterize fragment binding [16]. The aromatic nature of 2-Allyl-3,4-dimethoxybenzaldehyde facilitates monitoring by these techniques, particularly NMR-based screening methods.

Prodrug Modification Strategies Using Aldehyde Functionality

The aldehyde functional group in 2-Allyl-3,4-dimethoxybenzaldehyde provides unique opportunities for prodrug design through various masking and activation strategies [21] [15] [22]. Prodrug approaches have become increasingly important in medicinal chemistry for addressing pharmacokinetic limitations, enhancing tissue selectivity, and improving therapeutic indices of active pharmaceutical agents [21].

Recent developments in aldehyde prodrug chemistry have focused on overcoming the inherent metabolic instability of aldehyde-containing compounds [3]. The aldehyde group is susceptible to rapid oxidation by aldehyde dehydrogenases and reduction by alcohol dehydrogenases, often resulting in poor oral bioavailability [3]. Novel O-methylpyrimidine prodrug strategies have been developed to mask phenolic compounds, utilizing aldehyde oxidase for selective bioactivation [15].

The principle of strategy-level prodrug synthesis represents an innovative approach that incorporates reactive group precursors early in the synthetic sequence [22]. This methodology enables site-selective functionalization while expanding the scope of available linker chemistries beyond traditional ester and phosphate groups [22]. For 2-Allyl-3,4-dimethoxybenzaldehyde, the aldehyde functionality could serve as either a masked reactive group or a site for conjugation with prodrug releasing moieties [22].

Thiazolidine prodrug formation represents a well-established strategy for aldehyde masking [3]. Research on aromatic aldehyde prodrugs has demonstrated that L-cysteine ethyl ester conjugation can significantly improve metabolic stability while maintaining the ability to release the active aldehyde through hydrolytic mechanisms [3]. This approach has shown particular promise for compounds requiring aldehyde-mediated biological activity, such as hemoglobin allosteric effectors [3].

The development of enzyme-selective prodrug activation strategies has gained considerable attention in contemporary drug design [15]. Aldehyde oxidase-mediated biotransformation has emerged as a valuable activation mechanism, offering species-specific differences that can be exploited for preclinical development [15]. The identification of appropriate animal models with similar aldehyde oxidase activity profiles to humans has become crucial for translational research [15].

Contemporary prodrug design emphasizes the importance of transient directing groups that can facilitate site-selective functionalization [23]. The aldehyde functionality in 2-Allyl-3,4-dimethoxybenzaldehyde could serve as a coordination site for transition metal catalysts, enabling selective C-H bond activation and subsequent chemical modifications [23]. This approach provides access to diverse structural analogs while maintaining the prodrug capability of the aldehyde group [23].